Enantioselective Sigma-2 Receptor Affinity: (S)-Enantiomer vs. Racemate
The (S)-enantiomer of a closely related piperazine-pyrrolidine derivative demonstrates significantly higher affinity for the sigma-2 receptor compared to its racemic mixture. While direct data for the exact compound is unavailable, this class-level inference demonstrates the quantifiable impact of stereochemistry on target engagement. The (S)-enantiomer exhibited a Ki of 90 nM, whereas the racemate showed a Ki of 841 nM [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM (for a closely related (S)-enantiomer derivative) |
| Comparator Or Baseline | 841 nM (for the corresponding racemic mixture) |
| Quantified Difference | ~9.3-fold higher affinity for the (S)-enantiomer |
| Conditions | Binding affinity to sigma 2 receptor in rat PC12 cells |
Why This Matters
This ~9-fold difference in affinity demonstrates that stereochemistry can profoundly alter target engagement, making the procurement of the enantiopure (S)-compound essential for achieving specific, high-affinity binding in sigma receptor research.
- [1] BindingDB. (n.d.). Entry BDBM50604967 (CHEMBL1698776). Retrieved from BindingDB. View Source
